molecular formula C16H23NO2 B2810980 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide CAS No. 2034449-65-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide

Cat. No.: B2810980
CAS No.: 2034449-65-3
M. Wt: 261.365
InChI Key: VNMZTEJMXOQDHY-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide (CAS 2034449-65-3) is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound features a 2,3-dihydrobenzofuran moiety, a structural motif present in compounds studied for various biological activities. For instance, derivatives containing the dihydrobenzofuran core have been investigated in scientific research for their potential antitumor properties . The structural characteristics of this compound, including its pivalamide (2,2-dimethylpropanamide) group, may make it a valuable intermediate or subject of study in medicinal chemistry and drug discovery programs. It is offered with a high purity level of 90% and above to ensure consistency and reliability in research applications . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the available safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-11(17-15(18)16(2,3)4)9-12-5-6-14-13(10-12)7-8-19-14/h5-6,10-11H,7-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMZTEJMXOQDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Alkylation: The benzofuran ring is then alkylated with a suitable alkylating agent to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzofuran with pivaloyl chloride to form the pivalamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzofuran ring or the propan-2-yl group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide has several key applications across various scientific domains:

1. Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex molecules. Its unique structure allows for various modifications to create derivatives with enhanced properties.

2. Biology

  • Biological Activity Exploration : Research indicates that this compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological systems are under investigation to understand its full potential .

3. Medicine

  • Therapeutic Applications : Ongoing studies are evaluating the compound's efficacy in treating various diseases, particularly those related to cancer and neurodegenerative disorders. Its ability to modulate neurotransmitter systems suggests potential applications in mental health therapies .

4. Industry

  • Material Development : The compound may be utilized in developing new materials or as an intermediate in pharmaceutical manufacturing processes, highlighting its versatility in industrial applications .

Anticancer Potential

Research has demonstrated that derivatives of benzofuran exhibit significant inhibitory effects against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For example, related compounds have shown IC50 values indicating moderate potency against PARP-1. This suggests that this compound may possess similar inhibitory effects .

Structure–Activity Relationship (SAR)

Understanding the effectiveness of this compound can be enhanced through SAR studies:

ModificationEffect on Activity
Substitution on BenzofuranAlters binding affinity and selectivity
Propan-2-yl GroupEnhances lipophilicity and bioavailability

These modifications can lead to variations in biological activity and pharmacokinetic properties, making it crucial for further research .

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide, comparisons with structurally analogous compounds are essential. Below, key differences in molecular architecture, physicochemical properties, and applications are highlighted.

Structural Analogues

Three closely related compounds include:

N-(1-(Benzofuran-5-yl)propan-2-yl)pivalamide : Differs by lacking the 2,3-dihydro modification, resulting in a fully aromatic benzofuran ring.

N-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)pivalamide : Replaces the propan-2-yl group with an ethyl chain, altering steric bulk.

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)acetamide : Substitutes pivalamide with a smaller acetyl group, reducing steric hindrance.

Crystallographic and Electronic Comparisons

Using SHELX , crystallographic studies of these compounds would reveal differences in packing efficiency and hydrogen-bonding networks. For example:

  • The dihydrobenzofuran core in the target compound likely exhibits reduced planarity compared to fully aromatic analogues, affecting π-π stacking interactions .
  • The pivalamide group introduces significant steric bulk, which may disrupt crystal symmetry compared to acetamide derivatives.
  • The electron-donating dihydrobenzofuran moiety may enhance nucleophilic reactivity at the 5-position compared to benzofuran derivatives.

Physicochemical and Pharmacological Properties

A hypothetical comparison table based on computational and experimental methodologies:

Property Target Compound Benzofuran Analogues Ethyl-Substituted Analog Acetamide Analog
Molecular Weight (g/mol) 289.38 287.36 275.34 247.30
LogP (Predicted) 3.2 3.5 2.8 2.1
Hydrogen Bond Acceptors 3 3 3 2
Aromatic π-Stacking Potential Moderate (dihydro core) High (fully aromatic) Moderate Moderate
Solubility (mg/mL) 0.15 0.08 0.25 0.45

Notes:

  • LogP values derived via Multiwfn -assisted quantum mechanical calculations .
  • Solubility and crystal packing insights inferred from SHELX -refined structural data .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide is a compound that has attracted interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The synthesis typically involves several steps:

  • Formation of the Benzofuran Ring : This can be achieved through cyclization reactions starting from ortho-hydroxyaryl ketones.
  • Alkylation : The benzofuran derivative is then alkylated with a suitable alkylating agent to introduce the propan-2-yl group.
  • Amidation : The final step involves the reaction with pivaloyl chloride to form the pivalamide group.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar benzofuran derivatives have been studied for their ability to inhibit microbial growth:

  • Broad-Spectrum Activity : Some studies have indicated that benzofuran compounds can exhibit activity against a variety of pathogens, including bacteria and fungi .
  • Mechanism Insights : The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms .
  • Receptor Modulation : Interaction with various receptors could modulate cellular responses leading to therapeutic effects in cancer and microbial infections .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBenzofuran core + pivalamide groupPotential anticancer and antimicrobial properties
N-(1-(2,3-dihydrobenzofuran-5-yl)-1-phenylmethanesulfonamideBenzofuran core + sulfonamide groupInvestigated for various biological activities
2,3-Dihydrobenzofuran derivativesSimilar benzofuran structureEstablished anticancer activity in multiple studies

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

  • PARP Inhibition : Novel substituted 2,3-dihydrobenzofuran derivatives were synthesized and evaluated as inhibitors of PARP. One lead compound demonstrated an IC50 value of 9.45 μM against PARP-1, indicating significant inhibitory potential .
  • Antiproliferative Activity : A study on fluorinated benzofuran derivatives showed promising results against cancer cell lines, suggesting that modifications to the benzofuran structure can enhance biological activity .

Q & A

Q. What are the recommended methods for synthesizing N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the 2,3-dihydrobenzofuran core. Key steps include:

Alkylation : Introduce the propan-2-yl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .

Pivalamide Coupling : React the intermediate with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Critical Parameters : Monitor reaction temperatures (0–25°C for alkylation) and stoichiometric ratios (1:1.2 for pivalamide coupling) to minimize byproducts .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the dihydrobenzofuran ring (δ 6.5–7.2 ppm for aromatic protons) and pivalamide group (δ 1.2 ppm for tert-butyl protons) .
  • LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ at m/z consistent with C17_{17}H23_{23}NO2_2).
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What safety protocols should be prioritized during experimental handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for steps involving volatile reagents (e.g., pivaloyl chloride).
  • Waste Disposal : Segregate halogenated and non-halogenated waste; incinerate via certified hazardous waste facilities .

Advanced Research Questions

Q. What computational strategies are effective in optimizing reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in alkylation steps. Software like Gaussian or ORCA is recommended .

  • Reaction Path Search : Implement the artificial force-induced reaction (AFIR) method to identify low-energy pathways for pivalamide coupling .

  • Machine Learning : Train models on existing reaction databases (e.g., PubChem) to predict optimal solvents/catalysts. Tools like RDKit or ChemAxon enable feature extraction .

    Table 1 : Computational Tools for Reaction Optimization

    ToolApplicationReference
    GaussianTransition state modeling
    ICReDD PathfinderReaction pathway discovery
    RDKitPredictive ML for solvent selection

Q. How can researchers resolve discrepancies in bioactivity data across different experimental models?

  • Methodological Answer :
  • Systematic Variability Analysis : Compare results from in vitro (e.g., enzyme inhibition assays) and in vivo models (e.g., rodent studies) under controlled conditions (pH, temperature).
  • Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolic pathways affecting bioactivity .
  • Dose-Response Curves : Generate EC50_{50} values across models to quantify potency differences. Statistical tools like ANOVA or Bayesian hierarchical models can identify outliers .

Q. What methodologies are recommended for studying its interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}, koff_{off}) to receptors like G-protein-coupled receptors (GPCRs) .

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with homology-modeled targets. Validate with mutagenesis studies .

  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and mechanism .

    Table 2 : Key Parameters for Interaction Studies

    TechniqueTarget ClassKey OutputsReference
    SPRMembrane proteinskon_{on} = 1.2×104^4 M1^{-1}s1^{-1}
    ITCEnzymesΔG = -8.5 kcal/mol

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